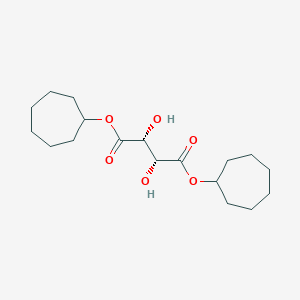
dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is an organic compound with significant interest in various scientific fields. This compound is characterized by its two cycloheptyl groups attached to a (2R,3R)-2,3-dihydroxybutanedioate backbone. The presence of two hydroxyl groups and a butanedioate moiety makes it a versatile molecule in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with cycloheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism by which dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering cellular pathways and metabolic processes.
類似化合物との比較
Similar Compounds
Dicycloheptyl (2S,3S)-2,3-dihydroxybutanedioate: A stereoisomer with different spatial arrangement.
Dicycloheptyl meso-2,3-dihydroxybutanedioate: A meso compound with a plane of symmetry.
Uniqueness
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in enantioselective synthesis and as a chiral auxiliary in various chemical reactions.
特性
CAS番号 |
82052-64-0 |
|---|---|
分子式 |
C18H30O6 |
分子量 |
342.4 g/mol |
IUPAC名 |
dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H30O6/c19-15(17(21)23-13-9-5-1-2-6-10-13)16(20)18(22)24-14-11-7-3-4-8-12-14/h13-16,19-20H,1-12H2/t15-,16-/m1/s1 |
InChIキー |
MXJNBRHQDKIXHY-HZPDHXFCSA-N |
異性体SMILES |
C1CCCC(CC1)OC(=O)[C@@H]([C@H](C(=O)OC2CCCCCC2)O)O |
正規SMILES |
C1CCCC(CC1)OC(=O)C(C(C(=O)OC2CCCCCC2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)

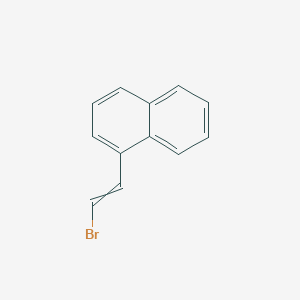

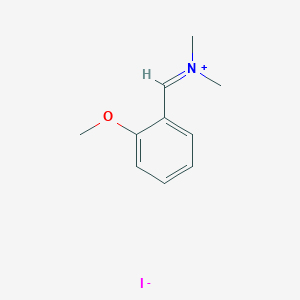
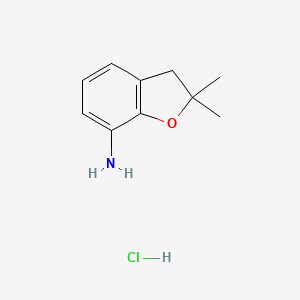
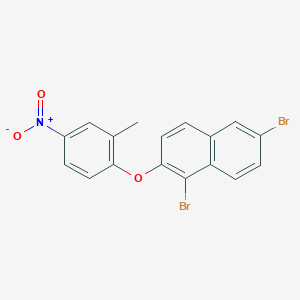
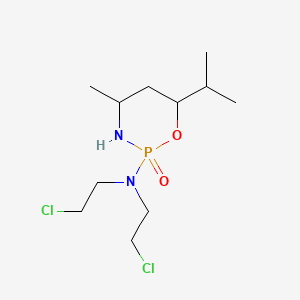
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
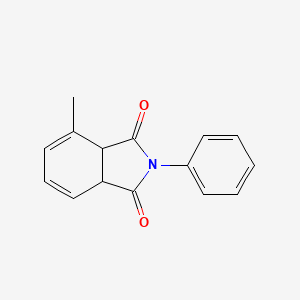
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
